molecular formula C17H18N2O3S B5188994 2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B5188994
M. Wt: 330.4 g/mol
InChI Key: ATVQPTXPJSECGI-UHFFFAOYSA-N
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Description

2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its complex structure, which includes a chromenone core, an ethoxy group, an ethyl group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with ethyl acetoacetate under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a halogenated ketone.

    Functional Group Modifications: The ethoxy and ethyl groups are introduced through alkylation reactions, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The thiazole ring can be further modified through cyclization reactions, potentially forming fused ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Ethanol, dichloromethane, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromen-4-one: Lacks the ethoxy, ethyl, and thiazole substituents.

    7-ethoxy-4H-chromen-4-one: Lacks the amino, ethyl, and thiazole substituents.

    6-ethyl-4H-chromen-4-one: Lacks the amino, ethoxy, and thiazole substituents.

Uniqueness

The uniqueness of 2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler chromenone derivatives.

By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.

Properties

IUPAC Name

2-amino-7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-10-6-11-13(7-12(10)21-5-2)22-16(18)14(15(11)20)17-19-9(3)8-23-17/h6-8H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVQPTXPJSECGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=NC(=CS3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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